

Application Notes and Protocols for Azenosertib in Uterine Serous Carcinoma Models

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Compound of Interest

Compound Name: Azenosertib

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These application notes provide a comprehensive overview of the preclinical application of **azenosertib**, a selective WEE1 kinase inhibitor, in uterine serous carcinoma (USC) models. The protocols outlined below are based on established methodologies for evaluating WEE1 inhibitors in gynecological cancers and can be adapted for specific USC cell lines and patient-derived models.

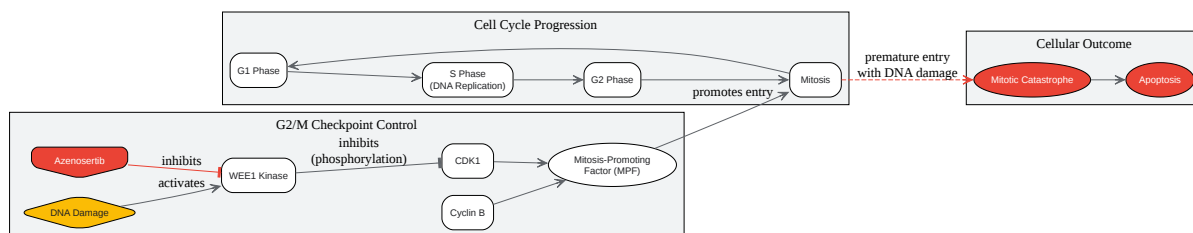
Introduction

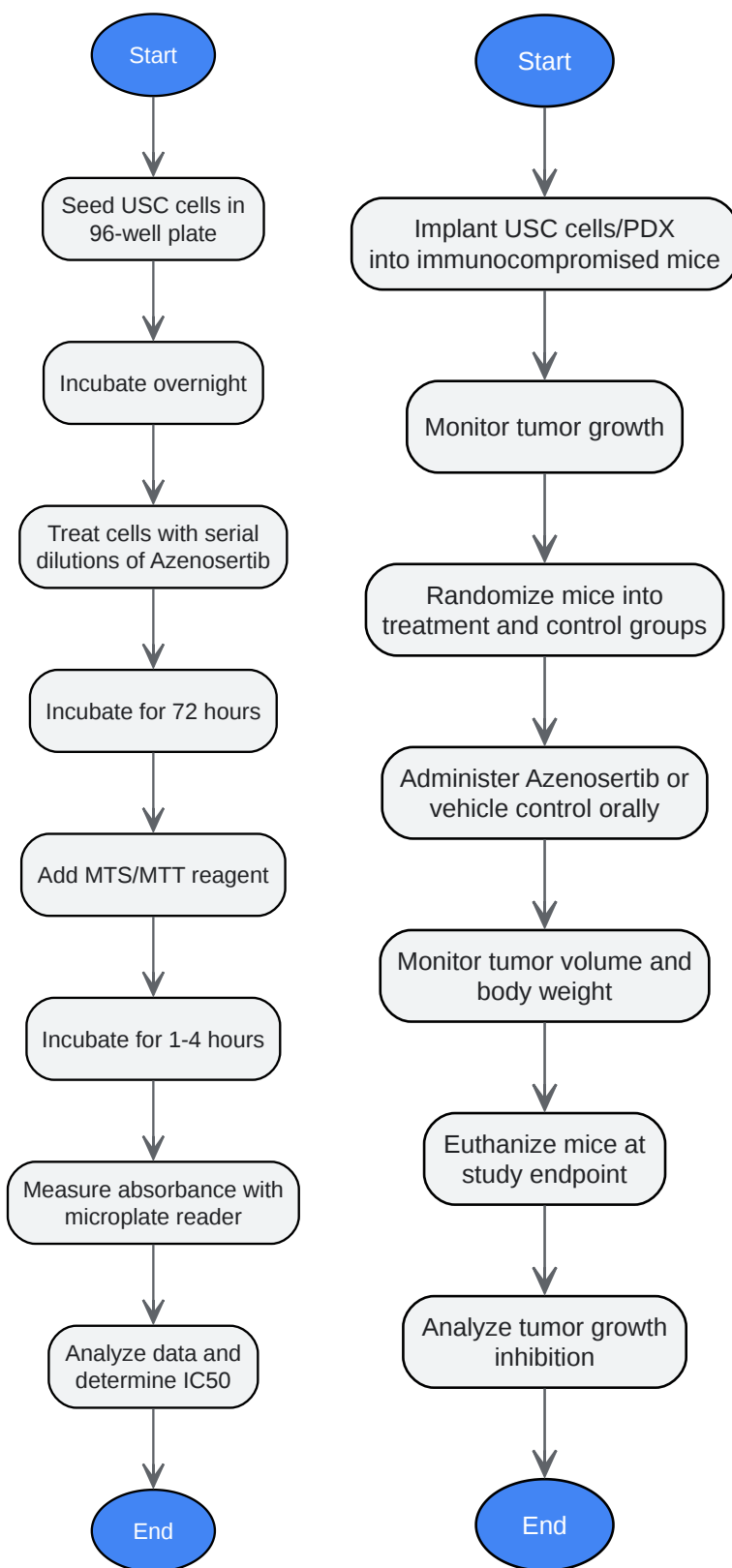
Uterine serous carcinoma (USC) is an aggressive subtype of endometrial cancer characterized by frequent mutations in the TP53 tumor suppressor gene.^{[1][2][3]} This genetic hallmark leads to a defective G1/S checkpoint, making cancer cells highly reliant on the G2/M checkpoint for DNA repair before mitotic entry.^{[2][4]} WEE1 kinase is a critical regulator of the G2/M checkpoint.^{[1][5]} **Azenosertib** (ZN-c3) is a potent and selective oral inhibitor of WEE1 kinase.^{[6][7]} By inhibiting WEE1, **azenosertib** abrogates the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.^{[6][8][9]} This mechanism provides a strong rationale for investigating **azenosertib** as a therapeutic agent in USC.

Mechanism of Action

Azenosertib's primary mechanism of action is the catalytic inhibition of WEE1 kinase. WEE1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1) and

CDK2, key regulators of cell cycle progression.[8] Inhibition of WEE1 by **azenosertib** leads to the activation of CDK1 and CDK2, promoting entry into mitosis regardless of DNA damage status.[8] In TP53-deficient USC cells, which lack a functional G1/S checkpoint, the abrogation of the G2/M checkpoint by **azenosertib** is particularly detrimental, leading to a high degree of genomic instability and apoptosis.[4]





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